3,4-Dimethylpyrrolidine

Descripción general

Descripción

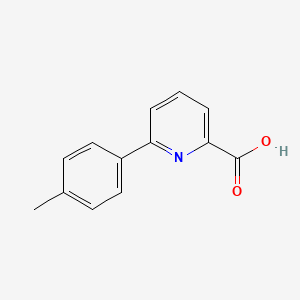

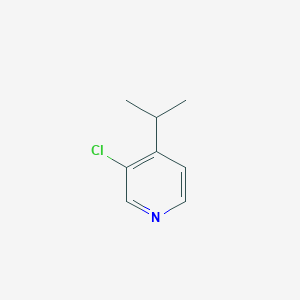

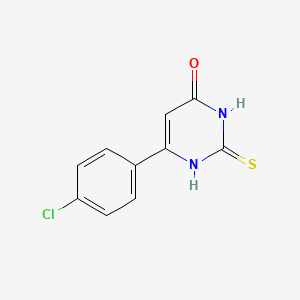

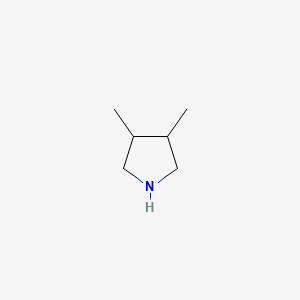

3,4-Dimethylpyrrolidine is a chemical compound with the molecular formula C6H13N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular weight of this compound is 99.174 Da . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a flash point of 8.1±16.5 °C, an index of refraction of 1.415, and a molar refractivity of 31.2±0.3 cm^3 . It has one hydrogen bond acceptor and one hydrogen bond donor .Aplicaciones Científicas De Investigación

Electropolymerization Studies

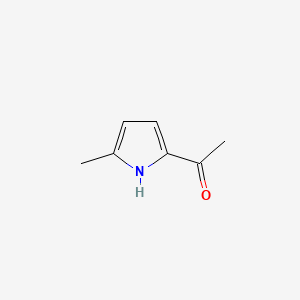

3,4-Dimethylpyrrolidine derivatives have been studied for their electropolymerization properties. A study by Czichy et al. (2016) explored the electropolymerization of 3,4-diarylpyrrole, a derivative of this compound, leading to poly(phenanthropyrrole) formation under certain conditions (Czichy et al., 2016).

Synthesis of Pharmaceutical Leads

The Ni-catalyzed reductive cyclization of 1,6-dienes enables the synthesis of 3,4-disubstituted cyclopentane and pyrrolidine derivatives, including trans-3,4-dimethylpyrrolidine, a precursor for drug candidates and pesticides. This research by Kuang et al. (2017) demonstrates the distinct trans selectivity of this reaction, a feature beneficial in pharmaceutical synthesis (Kuang et al., 2017).

Herbicidal Applications

Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, closely related to this compound, show varying biological properties as herbicides. Andrea et al. (1990) explored the selectivity of these compounds as post-emergence and pre-emergence herbicides, linking their activity to molecular conformation and transport properties (Andrea et al., 1990).

Neurotoxicity Studies

The study by Anthony et al. (1983) investigated 3,4-dimethyl-2,5-hexanedione, a related compound to this compound, for its effects on neurotoxicity. This research provided insights into the mechanisms of neurofilamentous neuropathy, demonstrating the impact of dimethyl substitution on pyrrole formation and protein crosslinking (Anthony et al., 1983).

Anti-proliferative Properties

Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate. This study evaluated the anti-proliferative activities of these compounds against human prostate cancer cells, showcasing the potential application of this compound derivatives in cancer treatment (Ince et al., 2020).

Alternative Reaction Pathways

Bender and Bonnett (1968) explored the self-condensation of 3,4-dimethylpyrrole, providing an alternative reaction pathway significant for understanding the chemical behavior and potential applications of this compound derivatives (Bender & Bonnett, 1968).

Safety and Hazards

3,4-Dimethylpyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation . In case of contact, immediate medical attention is required .

Direcciones Futuras

Pyrrolidine derivatives, including 3,4-Dimethylpyrrolidine, are of great interest in drug discovery due to their potential for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

Pyrrolidine alkaloids, a group to which 3,4-dimethylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Pyrrolidine alkaloids are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Pyrrolidine alkaloids are known to have a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . In some cell types, it has been observed to induce changes in the expression of genes related to oxidative stress and apoptosis, highlighting its potential impact on cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response. These findings underscore the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its precise biological roles.

Propiedades

IUPAC Name |

3,4-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-7-4-6(5)2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEHRKLSYJBKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550353 | |

| Record name | 3,4-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-82-0 | |

| Record name | 3,4-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.